4-methyl-N-{5-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
4-METHYL-N-{5-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a combination of pyrrolidine, thiazole, and benzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{5-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Thiazole Ring Construction: The thiazole ring is often formed via cyclization reactions involving thiourea and α-haloketones.
Coupling Reactions: The pyrrolidine and thiazole moieties are then coupled using appropriate linkers and reagents.
Final Assembly: The final step involves the coupling of the assembled intermediate with 4-methylbenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-METHYL-N-{5-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{5-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-NITRO-7-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]QUINOLIN-8-OL: This compound shares the pyrrolidine moiety and has similar biological activities.
INDOLE DERIVATIVES: Compounds containing indole rings often exhibit similar biological properties and are used in medicinal chemistry.
Uniqueness
4-METHYL-N-{5-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of pyrrolidine, thiazole, and benzamide moieties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C22H23N3OS |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-methyl-N-[5-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H23N3OS/c1-16-7-9-18(10-8-16)21(26)24-22-23-13-20(27-22)15-25-12-11-19(14-25)17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3,(H,23,24,26) |
InChI Key |
LNFNXXMHRXNNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CN3CCC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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